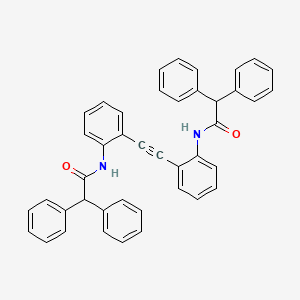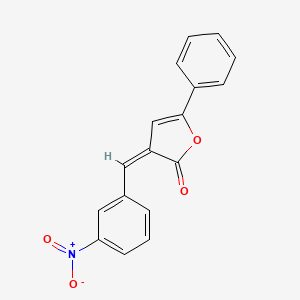![molecular formula C23H26ClNO4 B4984180 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate include the reduction of inflammation, pain, and fever. Additionally, it has been shown to possess significant antimicrobial and antifungal properties. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its significant antimicrobial and antifungal properties. However, the limitations include the need for further studies to fully understand its biochemical and physiological effects and the potential toxicity of this compound.
Orientations Futures
There are several future directions for the research on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate. These include:
1. Further studies to fully understand the biochemical and physiological effects of this compound.
2. Development of novel drug formulations based on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate for the treatment of inflammatory diseases, pain, and fever.
3. Investigation of the potential of this compound as an antimicrobial and antifungal agent.
4. Studies on the potential toxicity of this compound and its safety profile.
5. Development of new synthesis methods to improve the yield and purity of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate.
Conclusion:
In conclusion, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, as well as significant antimicrobial and antifungal properties. However, further studies are required to fully understand its biochemical and physiological effects and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the reaction of 2-chlorobenzyl chloride with 4-(cyclohexylamino)phenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-(bromomethyl)phenyl 2-(tert-butoxycarbonylamino)propanoate to obtain the final product.
Applications De Recherche Scientifique
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess significant antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
(2-chlorophenyl)methyl 2-[4-(cyclohexylcarbamoyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4/c1-16(23(27)28-15-18-7-5-6-10-21(18)24)29-20-13-11-17(12-14-20)22(26)25-19-8-3-2-4-9-19/h5-7,10-14,16,19H,2-4,8-9,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGWGXQRKFYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)

![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)
